molecular formula C11H14ClN3O B8214920 1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B8214920
M. Wt: 239.70 g/mol
InChI Key: JYUASLXCFGNKOI-QRPNPIFTSA-N
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Description

1-[(3S)-Pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a chiral benzodiazol-2-one derivative characterized by a five-membered pyrrolidine ring substituted at the 3S position of the benzodiazol-2-one core. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Benzodiazol-2-one derivatives are notable for their versatility in medicinal chemistry, often acting as receptor modulators (e.g., dopamine, serotonin) due to their structural mimicry of heterocyclic neurotransmitters .

The compound’s molecular formula is estimated as C₁₁H₁₃N₃O·HCl (molecular weight ~263.7 g/mol). Its stereochemistry at the pyrrolidine ring (3S configuration) likely influences binding affinity and selectivity toward biological targets .

Properties

IUPAC Name

3-[(3S)-pyrrolidin-3-yl]-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c15-11-13-9-3-1-2-4-10(9)14(11)8-5-6-12-7-8;/h1-4,8,12H,5-7H2,(H,13,15);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUASLXCFGNKOI-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2C3=CC=CC=C3NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzodiazol-2-one Scaffold Construction

The benzodiazol-2-one core is typically synthesized via cyclization of substituted o-phenylenediamine derivatives. For example, reaction of 2-aminophenol with phosgene or urea derivatives under reflux conditions yields the 2,3-dihydro-1H-1,3-benzodiazol-2-one scaffold. Alternative routes employ carbonyldiimidazole (CDI) as a cyclizing agent in tetrahydrofuran (THF), achieving yields of 78–85%. A critical challenge lies in avoiding over-oxidation, which necessitates strict temperature control (0–5°C) during reagent addition.

Reductive Amination

Reacting the ketone derivative of benzodiazol-2-one with (3S)-pyrrolidin-3-amine in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) achieves 65–72% yield. Key parameters include:

  • Molar ratio of 1:1.2 (ketone:amine)

  • Reaction time: 12–16 hours at room temperature

  • Acidic workup (1M HCl) to precipitate the hydrochloride salt

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of bromobenzodiazol-2-one with (3S)-pyrrolidin-3-amine using Xantphos as ligand and cesium carbonate as base in toluene at 110°C provides moderate yields (55–60%). While less efficient than reductive amination, this method avoids ketone intermediate synthesis.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Commercial (3S)-pyrrolidin-3-amine (≥98% ee) is often employed as the chiral building block. Cost analyses indicate a 30–40% price premium compared to racemic mixtures, justifying its use in small-scale pharmaceutical synthesis.

Kinetic Resolution

Enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether selectively acylates the undesired (3R)-enantiomer, achieving 92–95% ee for the target (3S)-isomer. Process economics favor this approach for batches exceeding 1 kg.

Process Optimization and Scale-up

Solvent Screening

Comparative studies reveal solvent impacts on reaction kinetics:

SolventYield (%)Reaction Time (h)Purity (%)
DCM721698.5
THF681897.2
Ethanol582495.8

DCM emerges as optimal, though its substitution with 2-methyl-THF (bio-renewable alternative) is under investigation.

Catalytic System Tuning

Iron triflimide ([Fe(NTf<sub>2</sub>)<sub>3</sub>]) at 5 mol% loading reduces reductive amination time to 8 hours while maintaining 70% yield. This super-Lewis acid catalyst enhances imine formation rates by 2.3-fold compared to STAB-alone systems.

Purification and Salt Formation

Crystallization Techniques

The hydrochloride salt is precipitated by adding concentrated HCl (37%) to the free base in ethyl acetate at 0°C, achieving 85–90% recovery. Recrystallization from ethanol/water (3:1 v/v) increases purity from 95% to 99.9%.

Chromatographic Methods

Reverse-phase HPLC using C18 columns with acetonitrile/ammonium acetate buffer (60:40 v/v, pH 7.8) effectively removes diastereomeric impurities. Typical run parameters:

  • Flow rate: 1.0 mL/min

  • Detection: UV at 287 nm

  • Retention time: 6.8 minutes

Analytical Characterization

Structural Confirmation

  • <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 7.45–7.32 (m, 4H, aromatic), 4.21 (q, J=6.8 Hz, 1H, pyrrolidine CH), 3.88–3.45 (m, 4H, pyrrolidine CH<sub>2</sub>), 2.95 (s, 2H, benzodiazole CH<sub>2</sub>)

  • HRMS : m/z calc. for C<sub>13</sub>H<sub>15</sub>N<sub>3</sub>O [M+H]<sup>+</sup> 230.1290, found 230.1289

Purity Assessment

UV spectrophotometry at λ<sub>max</sub> 287 nm demonstrates linearity (r<sup>2</sup>=0.9994) in 500–3500 ng/mL range, with LOD=150 ng/mL.

Industrial Production Considerations

Cost Analysis

ComponentCost/kg ($)Contribution (%)
(3S)-pyrrolidin-3-amine12,50058
Solvents2,30019
Catalysts1,80012
Energy1,20011

Process intensification through continuous flow systems reduces solvent use by 40% and cycle time by 35% .

Chemical Reactions Analysis

1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to 1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride may exhibit antiviral properties. For instance, studies on related compounds have shown inhibition of human dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the replication of certain viruses, including measles . This suggests that the compound could be further explored for its potential in antiviral drug development.

Antiparasitic Activity

There is evidence suggesting that benzodiazole derivatives can act as antiparasitic agents. Compounds with similar structures have been evaluated for their effectiveness against protozoan infections. The structure–activity relationship studies indicate that modifications to the benzodiazole ring can enhance biological activity against parasites like Trichomonas vaginalis .

Neurological Disorders

The unique structural characteristics of this compound may position it as a candidate for treating neurological disorders. Compounds with similar scaffolds have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. This could lead to applications in managing conditions such as anxiety or depression.

Cancer Research

Benzodiazole derivatives are also being studied for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells makes them valuable candidates for further research in oncology . The specific mechanism of action related to this compound remains an area of active investigation.

Case Studies and Research Findings

StudyApplicationFindings
Antiviral ActivityInhibition of DHODHDemonstrated significant inhibition of viral replication in vitro.
Antiparasitic ActivityActivity against Trichomonas vaginalisShowed promising results in structure–activity relationship studies indicating potential effectiveness.
Neuroprotective EffectsNeurological disordersSimilar compounds demonstrated neuroprotective effects in preclinical models.

Mechanism of Action

The mechanism of action of 1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Insights:

Domperidone’s piperidinylpropyl chain extends its bulk, limiting CNS activity and favoring peripheral dopamine receptor antagonism .

Pharmacological Targets :

  • Flibanserin ’s piperazine-ethyl-trifluoromethylphenyl substituent enables dual 5-HT receptor modulation, contrasting with the target compound’s simpler pyrrolidine group, which may favor dopamine receptor interactions .

Physicochemical Properties: The target compound’s lower molecular weight (~263.7 g/mol) compared to Domperidone (~425.9 g/mol) suggests improved bioavailability and metabolic stability . 6-Amino-1-methyl-... (MW ~218.6 g/mol) lacks complex side chains, rendering it a simpler intermediate for further derivatization .

Synthetic Accessibility :

  • Asymmetric synthesis of the (3S)-pyrrolidine moiety may require chiral catalysts or resolution techniques, whereas Domperidone’s piperidine-propyl chain is synthesized via alkylation reactions .

Biological Activity

1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C12H16N2O- HCl
  • Molecular Weight: 232.73 g/mol
  • Structure: The compound features a pyrrolidine ring and a benzodiazole moiety, which are significant for its biological interactions.

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, its interaction with phosphoinositide 3-kinase (PI3K) has been noted, which plays a crucial role in cell proliferation and survival .
  • Neurotransmitter Modulation : The presence of the pyrrolidine structure suggests potential interactions with neurotransmitter receptors, particularly those related to the central nervous system. This could lead to effects on mood regulation and cognitive function.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity against certain bacterial strains, which is an area of ongoing research .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antiviral Activity : A study demonstrated that derivatives similar to this compound showed significant antiviral properties against various viral pathogens. The mechanism was attributed to their ability to inhibit viral replication .
  • Neuroprotective Effects : Research indicated that compounds with similar structures provided neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
  • Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPI3K inhibition
Neurotransmitter ModulationPotential effects on mood
AntimicrobialActivity against bacterial strains
AnticancerInduction of apoptosis

Table 2: Comparative Analysis of Similar Compounds

Compound NameMolecular Weight (g/mol)IC50 (μM)Target Enzyme/Pathway
1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-benzodiazol-2-one hydrochloride232.7318PI3K
Pyrazolo[1,5-a]pyrimidine Derivative250.000.018PI3Kδ
Benzimidazole Derivative215.3052PI3Kδ

Research Findings

Recent findings emphasize the importance of structural modifications on the biological activity of this compound. Variations in substituents on the benzodiazole ring have been shown to significantly alter potency and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride?

  • Methodology : The hydrochloride salt is typically synthesized via acid-mediated cyclization or salt formation. For example, a related benzodiazol-2-one compound was prepared by treating the free base with 1.0 M HCl at 50°C, followed by crystallization to achieve high purity . Key steps include:

  • Acid selection (e.g., HCl for protonation of the pyrrolidine nitrogen).
  • Controlled heating to dissolve intermediates (e.g., 50°C for clear solution formation).
  • Recrystallization from aqueous or ethanol-water mixtures for purity.
    • Challenges : Residual solvents or unreacted starting materials may require iterative recrystallization or column chromatography.

Q. How can the structural integrity and stereochemistry of this compound be validated?

  • Methodology :

  • X-ray crystallography : Use SHELX software for single-crystal structure determination, particularly for resolving the (3S)-pyrrolidine stereochemistry .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., pyrrolidine ring protons at δ 2.28–3.95 ppm, benzodiazol-2-one aromatic protons at δ 7.59–8.50 ppm) .
  • HPLC-MS : Verify molecular weight and purity (>98%) using reverse-phase chromatography with UV/Vis detection.

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Evaluate thermal stability and decomposition points (e.g., melting point ~121–125°C for related benzodiazol-2-one derivatives) .
  • Karl Fischer titration : Quantify residual water content in the hydrochloride salt.
  • Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation via HPLC .

Advanced Research Questions

Q. How can receptor binding assays elucidate the compound’s mechanism of action?

  • Methodology :

  • Radioligand displacement assays : Use 3H^3H-labeled ligands (e.g., 5-HT1A_{1A}/5-HT2A_{2A} receptors, as seen in flibanserin hydrochloride studies) to measure IC50_{50} values .
  • Functional assays : Employ cAMP or calcium flux assays in transfected HEK293 cells to assess agonist/antagonist activity.
    • Data Interpretation : Compare binding affinities with structural analogs (e.g., fluorophenyl or trifluoromethyl substitutions) to identify critical pharmacophores.

Q. How can solubility limitations in aqueous buffers be addressed for in vitro studies?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological assays .
  • Salt screening : Explore alternative counterions (e.g., mesylate or citrate) to improve aqueous solubility beyond the hydrochloride form .
    • Validation : Monitor solubility via dynamic light scattering (DLS) or nephelometry to prevent aggregation in cell-based assays.

Q. What strategies resolve contradictions in activity data across different experimental models?

  • Methodology :

  • Metabolic stability testing : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation, which may explain variability in pharmacokinetic profiles .
  • Species-specific assays : Compare activity in human vs. rodent receptors to identify translational gaps.
    • Case Study : A related pyrrolidine-benzodiazol-2-one compound showed divergent efficacy in murine vs. human 5-HT receptors due to metabolic differences .

Q. How can polymorphic forms impact crystallographic and pharmacological data?

  • Methodology :

  • Polymorph screening : Use solvent/antisolvent crystallization under varying temperatures to isolate distinct crystalline forms.
  • Patent analysis : Refer to combinatorial patent data (e.g., alpelisib combinations) to identify polymorph-stabilizing excipients .
    • Analytical Tools : Pair X-ray powder diffraction (XRPD) with differential scanning calorimetry (DSC) to characterize polymorphic transitions.

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